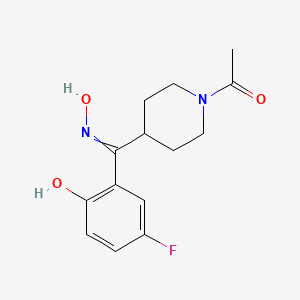
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE
Übersicht
Beschreibung
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a fluorinated cyclohexadienone core, and a hydroxyamino functional group, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the addition of the hydroxyamino group. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through a cyclization reaction.
Addition of Hydroxyamino Group: The hydroxyamino group is introduced through a nucleophilic substitution reaction using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of fluorine.
(6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-bromocyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE imparts unique properties, such as increased stability and altered reactivity compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
1-[4-[C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDVMLLKOMPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















